2-Bromo-3-methoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their unique electronic, optical, and redox properties due to the presence of a sulfur atom in the five-membered ring structure. These properties make thiophenes valuable in various fields, including natural products, medicines, functional materials, and photoresponsive dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxythiophene typically involves the bromination of 3-methoxythiophene. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Polymerization Reactions: The compound can undergo autopolymerization, forming polythiophenes.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization: Catalysts like hydrogen bromide gas, which also acts as an acid to cleave the alkoxyl group.
Major Products:
Substitution: Various substituted thiophenes.
Oxidation: Oxidized derivatives of this compound.
Polymerization: Polythiophenes with unique electronic properties.
Scientific Research Applications
2-Bromo-3-methoxythiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives and conducting polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Applied in the production of dyes, photoresponsive materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxythiophene involves its interaction with various molecular targets and pathways. The compound’s unique electronic properties, due to the sulfur atom in the thiophene ring, allow it to participate in redox reactions and form stable intermediates. These properties are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
- 2-Bromo-3-methylthiophene
- 2-Bromo-3-ethoxythiophene
- 2-Bromo-3-chlorothiophene
Comparison: 2-Bromo-3-methoxythiophene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and photoresponsive materials .
Biological Activity
2-Bromo-3-methoxythiophene is a compound belonging to the thiophene family, characterized by its unique chemical structure that includes a bromine atom and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
The chemical formula of this compound is C6H6BrOS. The presence of the bromine atom allows for various substitution reactions, while the methoxy group provides distinct electronic properties that can influence biological interactions.
Property | Value |
---|---|
Molecular Weight | 195.08 g/mol |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can participate in redox reactions due to the thiophene ring's electronic properties, which may lead to the formation of reactive intermediates.
Key Mechanisms:
- Inhibition of Viral Replication: Derivatives of this compound are known to inhibit viral replication by targeting specific viral enzymes.
- Activation of Receptors: It has been suggested that this compound may act as an agonist for certain nicotinic receptors, influencing neurotransmission pathways.
Biological Activity Studies
Research has indicated that this compound exhibits a range of biological activities. Studies have focused on its cytotoxic effects against various cancer cell lines and its potential as an antiviral agent.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antiviral | Inhibits replication of specific viruses |
Cytotoxicity | Exhibits selective toxicity towards tumor cells |
Enzyme Interaction | Modulates activity of cytochrome P450 enzymes |
Case Studies
- Antiviral Activity : A study demonstrated that derivatives of this compound were effective against influenza virus by inhibiting viral polymerase activity, leading to reduced viral load in infected cells.
- Cytotoxic Effects : In vitro studies showed that this compound selectively induced apoptosis in cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure and interactions with metabolic enzymes. It is expected to undergo biotransformation, leading to metabolites with varying biological activities.
Toxicity Profile
While low doses of this compound may exhibit minimal toxicity, higher concentrations have been associated with adverse effects such as oxidative stress and cellular apoptosis.
Table 3: Toxicity Observations
Dosage Level | Observed Effects |
---|---|
Low (1 µM) | Minimal cytotoxicity |
Moderate (10 µM) | Increased oxidative stress |
High (100 µM) | Significant apoptosis in cancer cells |
Properties
IUPAC Name |
2-bromo-3-methoxythiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAMSQNHCXVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.